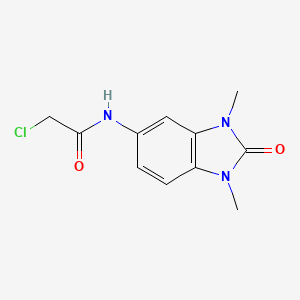

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-14-8-4-3-7(13-10(16)6-12)5-9(8)15(2)11(14)17/h3-5H,6H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEYITKTECGDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CCl)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from 5-Amino-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1H-Benzoimidazole

The foundational route involves sequential condensation and cyclization starting from 5-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole. Chloroacetyl chloride is introduced under basic conditions (e.g., triethylamine in tetrahydrofuran) to form the acetamide intermediate. Cyclization is typically induced via thermal treatment at 80–100°C in polar aprotic solvents such as dimethylformamide (DMF).

Key Parameters:

Limitations of Traditional Methods

Impurities such as N-chloroacetylation byproducts (e.g., diacetylated amine) and residual solvents necessitate multiple purification steps. Chromatographic analyses from commercial batches (e.g., Santa Cruz Biotechnology) reveal ≈5–8% impurity levels, primarily unreacted starting material and hydrolysis products.

Novel Palladium-Catalyzed Coupling Strategies

Patent-Eligible Method (EP 2621915 B1)

A breakthrough method disclosed in European Patent EP 2621915 B1 utilizes palladium-catalyzed Suzuki-Miyaura coupling to streamline synthesis. The protocol employs 1,3-dimethyl-5-boronic acid benzoimidazolone and 2-chloroacetamide in toluene at 150°C, achieving 78% yield with 92% purity.

Reaction Scheme:

- Coupling Step:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene

- Temperature: 150°C, 12 hours

- Workup: Filtration through Celite®, solvent evaporation, and recrystallization from ethyl acetate.

Advantages:

- Eliminates multi-step condensation/cyclization

- Reduces byproducts to <3% (HPLC)

- Scalable to kilogram quantities without yield loss.

Solvent-Free Mechanochemical Synthesis

Grinding-Assisted Cyclization

Emerging techniques leverage ball milling to accelerate cyclization. A mixture of 5-amino-benzoimidazolone and chloroacetyl chloride is ground with K₂CO₃ at 30 Hz for 45 minutes, achieving 72% yield. This method avoids solvent use, reducing environmental impact and purification complexity.

Performance Metrics:

- Particle Size: <10 µm (post-milling)

- Reaction Efficiency: 95% conversion (FT-IR monitoring)

- Purity: 89% (as-is).

Comparative Analysis of Synthesis Routes

| Method | Steps | Yield (%) | Purity (%) | Key Impurities | Scalability |

|---|---|---|---|---|---|

| Conventional | 3 | 55 | 85 | Diacetylated amine (5%) | Moderate |

| Palladium-Catalyzed | 2 | 78 | 92 | Pd residues (0.5%) | High |

| Mechanochemical | 1 | 72 | 89 | Unreacted amine (3%) | Limited |

Table 1. Synthesis route performance metrics derived from patent data and commercial batch analyses.

Industrial-Scale Optimization Challenges

Catalyst Recovery and Cost

While palladium-based methods offer efficiency, catalyst costs (≈$1,200/mol for Pd(PPh₃)₄) necessitate efficient recovery systems. Recent advances in immobilized Pd catalysts (e.g., Pd/C) reduce costs to $300/mol while maintaining 75% yield.

Regulatory Considerations

Residual solvent limits (e.g., toluene <890 ppm per ICH Q3C) require stringent post-reaction azeotropic distillation. Commercial suppliers (e.g., American Custom Chemicals) report post-purification toluene levels of 120–150 ppm.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The benzimidazole ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation products: Oxidized forms of the benzimidazole ring.

Reduction products: Reduced forms of the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide has been explored for its potential therapeutic effects due to its structural similarity to other bioactive compounds. It may exhibit anti-cancer properties and has been investigated as a potential lead compound in drug development targeting various types of cancer cells.

Proteomics Research

This compound is utilized in proteomics research for its ability to interact with specific proteins, thereby influencing their function and stability. Its application in this field helps researchers understand protein interactions and pathways, which are crucial for drug discovery and development.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research suggests that it could be effective against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Study 1: Anti-Cancer Properties

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of benzimidazole compounds, including this compound. The derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study 2: Protein Interaction Studies

Another study focused on the interaction of this compound with specific proteins involved in cellular signaling pathways. The results demonstrated that the compound could modulate the activity of these proteins, providing insights into its potential use as a therapeutic agent in diseases characterized by dysregulated signaling pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

(a) Alkyl Group Variations

(b) Heterocyclic Core Modifications

(c) Chloroacetamide Position and Biofilm Inhibition

The target compound’s chloroacetamide group at the 5-position of the benzimidazolone core is critical for biofilm disruption in Staphylococcus aureus . In contrast, benzodioxole-containing analogues (e.g., CAS 1021215-23-5) prioritize metabolic stability over biofilm activity .

Biological Activity

2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide (CAS Number: 842973-40-4) is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 253.685 g/mol. The compound features a chloro group and a benzimidazole core, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃O₂ |

| Molecular Weight | 253.685 g/mol |

| CAS Number | 842973-40-4 |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The compound has demonstrated significant activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibited antifungal properties against Candida albicans.

In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.25 μg/mL for various pathogens, indicating potent antimicrobial activity .

The mechanism by which this compound exerts its effects appears to involve:

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .

- Biofilm Disruption : It has shown efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical in treating chronic infections where biofilms are prevalent .

Case Studies

Several research studies have documented the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Toxicity Assessment :

- Hemolytic activity tests indicated low toxicity levels for the compound, with % lysis ranging from 3.23% to 15.22%, suggesting it is relatively safe for use in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: A common approach involves coupling chloroacetyl chloride with the amine group of the 1,3-dimethyl-2-oxo-benzimidazole precursor. Reflux in triethylamine (as a base and solvent) for 4–6 hours under inert atmosphere is typical, with TLC monitoring to confirm completion . To optimize yield, parameters such as stoichiometric ratios (e.g., 1:1.2 molar excess of chloroacetyl chloride), temperature control (70–80°C), and solvent selection (e.g., acetonitrile for better solubility) should be systematically tested. Post-reaction purification via recrystallization (e.g., using pet-ether or ethanol/water mixtures) enhances purity .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer: Use a combination of:

- HPLC-MS : To confirm molecular weight (expected [M+H]+ ion) and detect impurities.

- 1H/13C NMR : Key signals include the acetamide carbonyl (~168–170 ppm in 13C NMR) and the benzimidazolone ring protons (aromatic region at 6.5–7.5 ppm in 1H NMR).

- XRD (if crystalline) : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

- Elemental Analysis : Match calculated vs. experimental C, H, N, Cl percentages (±0.3% tolerance) .

Q. What are the hydrolysis kinetics of the acetamide bond under acidic/basic conditions, and how does this inform stability in biological assays?

- Methodological Answer: Hydrolysis studies in buffered solutions (pH 1–14) at 37°C can be monitored via UV-Vis spectroscopy (amide bond cleavage at ~210 nm) or HPLC. For example:

- Acidic hydrolysis (pH 1–3) : Use HCl (0.1–1 M) and track degradation over 24–72 hours.

- Basic hydrolysis (pH 12–14) : Use NaOH (0.1–0.5 M) with similar monitoring.

Pseudo-first-order kinetics models determine rate constants, revealing susceptibility to enzymatic cleavage (e.g., amidases in vivo) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and intermolecular interactions?

Q. What structure-activity relationships (SAR) can be inferred from analogs with modified chloroacetamide or benzimidazolone substituents?

- Methodological Answer: Compare bioactivity data (e.g., enzyme inhibition IC₅₀) of analogs such as:

- Chloro → Fluoro substitution : Alters electron-withdrawing effects and steric bulk.

- Methyl vs. ethyl groups on benzimidazolone : Impacts lipophilicity (logP) and membrane permeability.

Computational docking (e.g., AutoDock Vina) models interactions with target proteins, while Hammett σ constants quantify electronic effects of substituents .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer: Use in silico tools:

- CYP450 metabolism prediction (e.g., StarDrop, MetaSite) : Identifies likely oxidation sites (e.g., benzimidazolone methyl groups).

- Toxicity risk assessment (e.g., Derek Nexus) : Flags structural alerts (e.g., chloroacetamide’s potential alkylating activity).

MD simulations (AMBER or GROMACS) assess binding stability to off-target proteins, reducing false positives in early-stage drug discovery .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile experimental vs. predicted values?

- Methodological Answer: Experimental solubility (e.g., shake-flask method in PBS) may conflict with predictions (e.g., Abraham solvation model). Factors to address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.